molecular formula C11H18N4O3S B4678810 N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4678810
M. Wt: 286.35 g/mol
InChI Key: JYSOHYMLAJDERE-UHFFFAOYSA-N
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Description

N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a pyrazole ring, a methylsulfonyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrazole ring using reagents such as methylsulfonyl chloride in the presence of a base.

    Formation of the Piperidinecarboxamide Moiety: This can be accomplished by reacting the intermediate with piperidine and a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular targets is desired.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N3-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE would depend on its specific molecular targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to modulate their activity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE may include other piperidinecarboxamides, pyrazole derivatives, and sulfonyl-containing compounds.

Uniqueness

The uniqueness of N3-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14-7-5-10(13-14)12-11(16)9-4-3-6-15(8-9)19(2,17)18/h5,7,9H,3-4,6,8H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSOHYMLAJDERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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